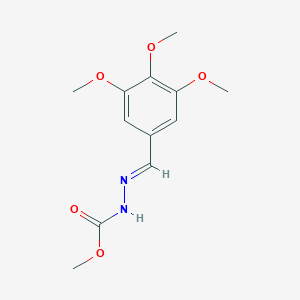![molecular formula C19H20N2O4S B323767 PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group, an amino carbonothioyl group, and a benzoate ester, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, esterification with propanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or benzoate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxyacetyl and benzoate groups.
Reduction: Reduced forms of the carbonothioyl and ester groups.
Substitution: Substituted phenoxyacetyl or benzoate derivatives.
Scientific Research Applications
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetyl groups.
Benzoate esters: Compounds with similar benzoate ester groups.
Carbonothioyl compounds: Compounds with similar carbonothioyl groups.
Uniqueness
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
propyl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-24-18(23)14-8-10-15(11-9-14)20-19(26)21-17(22)13-25-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H2,20,21,22,26) |
InChI Key |
PZUFNVXDSJNYPA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-6-[(2-fluoro-5-nitroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B323685.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323687.png)
![Ethyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B323689.png)
![Methyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B323690.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-phenylthiourea](/img/structure/B323693.png)



![2-chloro-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B323702.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323703.png)
![3,4,5-trimethoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B323704.png)
![Propyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B323707.png)
